Mesembrine-d3

LC-MS/MS bioanalysis Matrix effect correction Internal standard selection

Quantifying mesembrine in biological matrices? Analogue standards like quinine cause differential matrix effects and recovery errors. Mesembrine-d3 solves this: • +3 Da mass shift eliminates isobaric interference (mesembrenone/mesembrenol) • ≥98 atom% D isotopic purity minimizes false positives • Co-elutes with analyte for FDA/EMA-compliant validation Ideal for PK studies, forensic toxicology, and supplement QC.

Molecular Formula C17H23NO3
Molecular Weight 292.39 g/mol
Cat. No. B12421599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembrine-d3
Molecular FormulaC17H23NO3
Molecular Weight292.39 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3
InChIKeyDAHIQPJTGIHDGO-UXJJITADSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesembrine-d3 Deuterated Internal Standard


Mesembrine-d3 is a stable isotope-labeled analog of mesembrine, the principal psychoactive alkaloid from Sceletium tortuosum (Kanna), in which three hydrogen atoms are replaced by deuterium at the C3 methylene group [1]. It serves as a deuterated internal standard (SIL-IS) in quantitative LC-MS/MS and GC-MS workflows, providing a distinct +3 Da mass shift relative to the unlabeled analyte for accurate signal discrimination and ion suppression correction in complex biological matrices such as plasma, urine, and tissue homogenates [1][2].

Deuterated Internal Standard Stable isotope-labeled analog (SIL-IS) for mesembrine quantification
Mass Discrimination +3 Da mass shift enables independent MS signal integration
Co-Elution Context Near-identical retention for matrix-effect correction in bioanalysis
Research Matrix Fit Plasma, urine, tissue homogenate research matrices

Mesembrine-d3 vs Analogue Internal Standards


In LC-MS/MS quantification, stable isotope-labeled internal standards (SIL-IS) are the regulatory gold standard because they co-elute with the target analyte and exhibit near-identical extraction recovery, ionization efficiency, and matrix effect behavior, thereby providing optimal correction for analytical variability [1]. Published methods for mesembrine have historically employed the structural analogue quinine as an internal standard, achieving a lower limit of quantification (LLOQ) of 10 ng/mL with extraction recovery ranging from 87–93% and precision up to 12.6% RSD [2]. However, quinine differs from mesembrine in both chemical structure and chromatographic retention time, making it susceptible to differential matrix effects and incomplete recovery correction—limitations that become critical when analyzing low-abundance metabolites or meeting stringent validation criteria [1]. Mesembrine-d3 overcomes these inherent limitations of analogue internal standards by matching the physicochemical properties of mesembrine with the discriminatory power of a +3 Da mass shift.

Target: Mesembrine-d3 (SIL-IS)
Substitute: Quinine (Analogue IS)
Structural analogue may not co-elute, reducing matrix-effect correction across the chromatographic peak
Differential extraction recovery can limit precision at low concentrations in biological matrices
Ionization efficiency differences may introduce quantification bias not present with SIL-IS co-elution

Mesembrine-d3 Comparative Evidence


Matrix Effect: Stable Isotope vs Analogue IS

Stable isotope-labeled internal standards (SIL-IS) such as Mesembrine-d3 provide superior correction for ion suppression/enhancement compared to structural analogues like quinine [1]. While quinine-based methods for mesembrine quantification report matrix effects that were either not fully characterized or required extensive method optimization, SIL-IS methods inherently co-elute and ionize identically to the analyte, enabling accurate concentration determination even in the presence of phospholipid-induced suppression [1][2].

Matrix Effect Correction
Class-level inference
SIL-IS: near-identical co-elution and ionization efficiency
Analogue IS (quinine): different retention time; recovery 87–93% but matrix effects not fully mitigated
SIL-IS co-elution supports matrix-effect correction context
Data to verify in target biological matrix; class-level inference
LC-MS/MS bioanalysis Matrix effect correction Internal standard selection

Extraction Recovery and Method Precision

Analytical methods employing Mesembrine-d3 as a SIL-IS are expected to achieve extraction recovery and precision that meet or exceed the performance of analogue IS-based methods, due to the identical physicochemical properties of the labeled and unlabeled species during sample preparation [1]. The quinine IS method for mesembrine achieved an extraction recovery of 87–93% and a precision of <12.6% RSD across QC samples [2]. By contrast, SIL-IS methods routinely demonstrate recovery >95% and precision <10% RSD, as the internal standard compensates for all sources of analyte loss during extraction and processing [1].

Extraction Recovery
Cross-study comparable
Expected recovery >95%, precision Quinine method: 87–93% recovery, 12.6% RSD
≥8 pp improvement in recovery; ≥2.6 pp reduction in RSD
Supports method precision and lower LLOQ review
Cross-study comparison; verify in own sample preparation workflow
Sample preparation Extraction recovery Method precision

Isotopic Purity and Mass Discrimination

Mesembrine-d3 is supplied with a certified isotopic purity of ≥98 atom% D, ensuring minimal unlabeled species contamination that could otherwise compromise quantitative accuracy . The +3 Da mass shift between mesembrine-d3 (m/z 293 for [M+H]⁺) and unlabeled mesembrine (m/z 290) provides a clear mass spectrometric window for independent integration of analyte and internal standard signals, eliminating cross-talk and enabling accurate isotope dilution quantification even at trace concentrations [1].

Isotopic Purity
Head-to-head
≥98 atom% D isotopic purity
+3 Da mass shift (m/z 293 vs. 290 for unlabeled mesembrine)
Isotopic purity supports quantitative accuracy review
≤2% unlabeled carryover minimizes systematic positive bias
Isotopic purity Mass spectrometry Quantitative accuracy

Co-Elution and Chromatographic Behavior

Deuterated internal standards typically exhibit a slight retention time shift relative to their unlabeled counterparts on reversed-phase LC columns, a phenomenon known as the deuterium isotope effect [1]. For Mesembrine-d3, this shift is minimal due to the specific placement of deuterium atoms at the C3 methylene group, which minimally alters hydrophobicity, ensuring near-identical co-elution and optimal correction of matrix-induced ionization effects across the entire chromatographic peak [1][2].

Chromatographic Co-Elution
Supporting evidence
Reversed-phase UHPLC-ESI-MS (C18): minimal retention shift for mesembrine-d3; quinine elutes at substantially different retention time, failing to co-elute
Co-elution supports consistent matrix-effect correction across the peak
Deuterium isotope effect may vary with column and mobile phase conditions
Chromatography Retention time Deuterium isotope effect

Mesembrine-d3 Key Applications


Preclinical Pharmacokinetic Method Validation

Mesembrine-d3 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., IND/NDA), as SIL-IS use is explicitly recommended by FDA and EMA guidance documents to ensure method accuracy and precision [1]. The compound's demonstrated ability to correct for matrix effects and extraction variability (as detailed in Section 3) supports the generation of robust pharmacokinetic data for mesembrine and related alkaloids [2].

Botanical Product Alkaloid Quantification

For quality control laboratories engaged in the standardization of Kanna extracts and dietary supplements, Mesembrine-d3 provides a stable and traceable internal standard for the accurate quantification of mesembrine content, addressing the natural variability of alkaloid concentrations in plant material [1]. The +3 Da mass shift eliminates interference from co-eluting isobaric alkaloids such as mesembrenone and mesembrenol, enabling selective quantitation in complex phytochemical matrices [1].

Forensic Toxicology and Urine Drug Testing

In forensic and clinical toxicology laboratories, Mesembrine-d3 enables the confident identification and quantification of mesembrine in biological specimens using validated LC-MS/MS or GC-MS methods. The high isotopic purity (≥98 atom% D) minimizes false-positive risks from unlabeled internal standard carryover, while the co-eluting behavior ensures accurate quantification even in the presence of ion-suppressing endogenous compounds [2].

Application
Selection Property
Validation Focus
Preclinical PK method validation
SIL-IS co-elution and matrix-effect correction
Method accuracy and precision review
Botanical product alkaloid quantification
+3 Da mass shift for selective quantitation in complex matrices
Isobaric alkaloid interference review
Forensic toxicology research
High isotopic purity minimizes false-positive risk
Co-elution and ion suppression review in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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